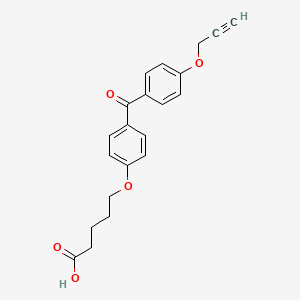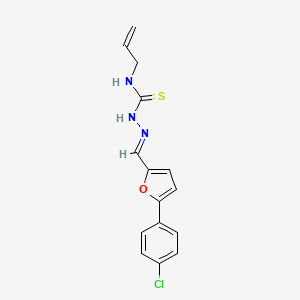
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a multifunctional chemical compound used primarily in chemical probe synthesis. It features a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . This compound is known for its ability to covalently modify biological targets upon UV light activation, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
It is designed to be a trifunctional building block for chemical probe synthesis . This suggests that it can be tailored to interact with a variety of biological targets depending on the ligand or pharmacophore it is appended to.
Mode of Action
The compound contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This suggests that the compound can form a covalent bond with its target upon exposure to UV light, potentially leading to changes in the target’s function.
Result of Action
The molecular and cellular effects of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid’s action would depend on the specific biological target and the nature of the covalent modification induced by UV light. The compound’s alkyne tag also suggests potential for downstream applications, possibly including the attachment of reporter groups or other entities for tracking or manipulating the target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(prop-2-yn-1-yloxy)benzoyl chloride, which is then reacted with 4-hydroxybenzophenone to form the benzophenone intermediate. This intermediate is further reacted with 5-bromopentanoic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The benzophenone moiety can be reduced to benzyl alcohol derivatives.
Substitution: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Copper(I) catalysts are typically employed in click chemistry reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl alcohol derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemical Biology: Used as a chemical probe for studying protein-ligand interactions.
Medicinal Chemistry: Employed in the development of photoaffinity labels for drug discovery.
Bioconjugation: Utilized in the synthesis of bioconjugates for imaging and therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is unique due to its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and a carboxylic acid handle. This combination allows for versatile applications in chemical biology and medicinal chemistry, making it a valuable tool for researchers .
Properties
IUPAC Name |
5-[4-(4-prop-2-ynoxybenzoyl)phenoxy]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-2-14-25-18-10-6-16(7-11-18)21(24)17-8-12-19(13-9-17)26-15-4-3-5-20(22)23/h1,6-13H,3-5,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDBYWSDYKTIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzenesulfonyl)-1-[2-(dimethylamino)-1-phenylethyl]pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B2868362.png)

![4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide](/img/structure/B2868366.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)
![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)


![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)
![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide](/img/structure/B2868378.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2868380.png)
